molecular formula C19H23BrN6O B10927129 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927129
M. Wt: 431.3 g/mol
InChI Key: JMZXJKHFIPEGTA-UHFFFAOYSA-N
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Description

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as 4-bromo-1-methyl-1H-pyrazole and cyclopropyl derivatives. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-N~4~-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity . The compound may exert its effects through pathways such as inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Properties

Molecular Formula

C19H23BrN6O

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-6-cyclopropyl-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H23BrN6O/c1-4-7-26-18-14(9-22-26)13(8-16(23-18)12-5-6-12)19(27)24(2)11-17-15(20)10-21-25(17)3/h8-10,12H,4-7,11H2,1-3H3

InChI Key

JMZXJKHFIPEGTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(C)CC4=C(C=NN4C)Br

Origin of Product

United States

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